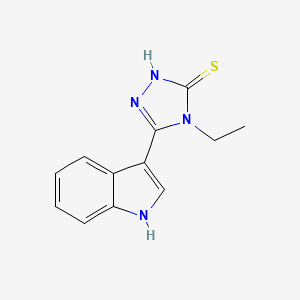

4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are aromatic in nature and are found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives involves the reaction of β-arylethylamine with an aldehyde or ketone, followed by ring closure to give an aza-heterocycle . The synthesis of 2-(3-(1 H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1 H-pyrazol-1-yl)-4-phenylthiazole was achieved through the reaction of 3-(1 H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide with phenacyl bromide .Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Also, 4-Alkyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary. Indole is crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the potential of this compound as an anticancer agent. Its structural features make it interesting for targeting cancer cells selectively. Studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .

- 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored its potential in scavenging free radicals and reducing oxidative damage .

- The compound’s thiol group allows it to chelate (bind) with metal ions. Metal chelators are essential in various fields, including medicine and environmental science. Researchers have studied its ability to bind to metals like copper, iron, and zinc, which could have implications in metal detoxification and treatment of metal-related diseases .

- Inflammation is associated with various diseases, including autoimmune disorders. Some studies have investigated the anti-inflammatory properties of this compound. It may modulate inflammatory pathways and reduce inflammation, making it a potential therapeutic candidate .

- Preliminary research suggests that 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial activity. It has been tested against bacteria, fungi, and other pathogens. Further studies are needed to explore its mechanism of action and potential applications in treating infections .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. Some studies have investigated whether this compound could protect neurons from damage. Its antioxidant and anti-inflammatory properties make it an interesting candidate for neuroprotection .

Anticancer Properties

Antioxidant Activity

Metal Chelation

Anti-Inflammatory Effects

Antimicrobial Activity

Neuroprotective Potential

Wirkmechanismus

The mechanism of action of indole derivatives is diverse and depends on their specific biological activity. For instance, some indole derivatives showed inhibitory activity against influenza A . Others are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Zukünftige Richtungen

Indole derivatives have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives . The wide-ranging biological activity associated with indole derivatives ensures that the synthesis of indole derivatives remains a topic of current interest .

Eigenschaften

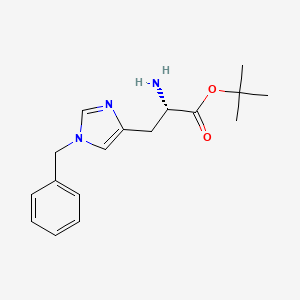

IUPAC Name |

4-ethyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-2-16-11(14-15-12(16)17)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXKXVACIHNWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)

![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2555005.png)

![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)